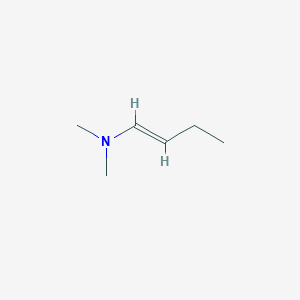

1,1-Dimethylamino-1-butene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14548-12-0 |

|---|---|

Molecular Formula |

C6H13N |

Molecular Weight |

99.17 g/mol |

IUPAC Name |

(E)-N,N-dimethylbut-1-en-1-amine |

InChI |

InChI=1S/C6H13N/c1-4-5-6-7(2)3/h5-6H,4H2,1-3H3/b6-5+ |

InChI Key |

XWAKKPDDQPWGAQ-AATRIKPKSA-N |

SMILES |

CCC=CN(C)C |

Isomeric SMILES |

CC/C=C/N(C)C |

Canonical SMILES |

CCC=CN(C)C |

Synonyms |

(1E)-N,N-Dimethyl-1-buten-1-amine |

Origin of Product |

United States |

Mechanistic Investigations of 1,1 Dimethylamino 1 Butene Reactivity

Fundamental Enamine Reactivity Paradigms

Enamines, such as 1,1-dimethylamino-1-butene, are considered nitrogen analogs of enols and are characterized by their potent nucleophilicity. wikipedia.org This reactivity stems from the delocalization of the nitrogen's lone pair of electrons into the π-system of the double bond.

Nucleophilic Character of the β-Carbon Due to Polarization

The defining characteristic of an enamine is the increased electron density at the β-carbon position, which renders it strongly nucleophilic. masterorganicchemistry.com In this compound, the lone pair of electrons on the nitrogen atom is delocalized into the C=C double bond. This polarization can be represented by resonance structures, which show a negative charge accumulating on the β-carbon (C3). wikipedia.org This electronic push from the nitrogen atom raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the enamine a better nucleophile than a simple alkene. nih.gov Consequently, the β-carbon readily attacks a wide range of electrophiles. This contrasts sharply with the reactivity of α,β-unsaturated carbonyl compounds, where the β-carbon is electrophilic due to conjugation with the electron-withdrawing carbonyl group. libretexts.org

| Compound | Group at C1 | Electronic Effect of Group | Reactivity at β-Carbon (C3) |

|---|---|---|---|

| This compound | -N(CH₃)₂ | π-Donation (Electron Donating) | Nucleophilic |

| 1-Butene (B85601) | -H | Neutral | Weakly Nucleophilic |

| Butenone (α,β-unsaturated ketone) | =O (conjugated) | π-Acceptor (Electron Withdrawing) | Electrophilic |

Latent Electrophilic Nature of the α-Carbon

While the primary reactivity of this compound is nucleophilic at the β-carbon, the α-carbon (C2) possesses a latent electrophilic character. This electrophilicity is not present in the neutral enamine itself but is unmasked upon reaction. When the nucleophilic β-carbon attacks an electrophile (E+), the resulting intermediate is an iminium ion. wikipedia.orgmasterorganicchemistry.com In this iminium cation, the C=N double bond withdraws electron density from the α-carbon, making it susceptible to attack by nucleophiles. Protonation of the enamine at the β-carbon similarly generates this reactive iminium ion intermediate. youtube.com

Influence of the Dimethylamino Group on Overall Reactivity

The dimethylamino group plays a pivotal role in defining the reactivity of this compound. As a tertiary amine derivative, the nitrogen atom is a powerful π-donor, which significantly enhances the nucleophilicity of the β-carbon compared to enamines derived from less substituted amines. masterorganicchemistry.com The two methyl groups are electron-donating via induction, further increasing the electron-donating capacity of the nitrogen atom. This makes this compound a highly reactive and useful intermediate in organic synthesis. researchgate.net The steric bulk of the dimethylamino group can also influence the stereochemical outcome of its reactions. The interaction of this group with other parts of a molecule can direct incoming electrophiles to a specific face of the double bond. rsc.org

Enamine-Iminium Ion Tautomerism and Catalytic Cycles

The interconversion between the neutral enamine and the cationic iminium ion is a cornerstone of organocatalysis. nih.govnobelprize.org This tautomerism allows for a dual-reactivity profile, where the same amine catalyst can mediate reactions through either a nucleophilic enamine intermediate or an electrophilic iminium ion intermediate.

Formation and Reactivity of Iminium Ions as Electrophiles

Iminium ions are typically formed through the condensation of a secondary amine with an α,β-unsaturated aldehyde or ketone, or by the protonation/alkylation of an enamine at its β-carbon. nih.govnih.gov In the case of this compound, reaction with an acid (H+) or an electrophile leads to the formation of a substituted iminium ion. youtube.comlibretexts.org The key feature of the iminium ion is the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to the parent carbonyl compound, which enhances its electrophilicity. nih.govnih.gov This "activation" makes the β-carbon of the original unsaturated system highly susceptible to attack by a wide variety of nucleophiles in what is known as conjugate addition or Michael-type reactions. nih.gov

| Species | Key Characteristic | Primary Site of Reactivity | Typical Reaction Partner |

|---|---|---|---|

| Enamine (e.g., this compound) | Nucleophile | β-Carbon | Electrophiles (e.g., H⁺, alkyl halides) |

| Iminium Ion | Electrophile | α-Carbon / β-Carbon (in conjugated systems) | Nucleophiles |

Interconversion Pathways between Enamines and Iminium Ions in Carbonyl Activation

In the context of carbonyl activation, the pathway begins with the reaction of a secondary amine with a carbonyl compound. If the carbonyl is a saturated aldehyde or ketone, a reversible condensation reaction occurs, eliminating water to form an enamine. wikipedia.orgmasterorganicchemistry.com This enamine can then act as a nucleophile.

Conversely, if the starting material is an α,β-unsaturated carbonyl, the secondary amine attacks to form an iminium ion. nih.gov This iminium ion then acts as an activated electrophile. The catalytic cycle is completed when the product of the nucleophilic attack is hydrolyzed. This hydrolysis step breaks down the iminium ion or enamine intermediate, releasing the functionalized carbonyl product and regenerating the secondary amine catalyst to re-enter the cycle. masterorganicchemistry.comnobelprize.org The equilibrium between the enamine and iminium ion forms is often pH-dependent and is crucial for the efficiency of these catalytic cycles. khanacademy.orgnih.gov

Singly Occupied Molecular Orbital (SOMO) Catalysis in Enamine Systems

Singly Occupied Molecular Orbital (SOMO) catalysis has emerged as a powerful strategy in organic synthesis, enabling the activation of aldehydes and ketones toward reactions with nucleophiles through the formation of radical cation intermediates. This activation mode is distinct from traditional enamine and iminium ion catalysis.

The foundational step in SOMO catalysis involves the single electron transfer (SET) oxidation of an enamine intermediate. Enamines, such as this compound, are electron-rich species, making them susceptible to oxidation by a suitable one-electron oxidant. This process generates a 3-π-electron enamine radical cation. The feasibility of this oxidation is supported by the lower ionization potential of enamines compared to their parent carbonyl compounds or the amine catalyst itself, which allows for selective oxidation of the enamine in the reaction mixture.

The general mechanism for the formation of an enamine radical cation from a generic enamine is depicted below:

| Reactant (Enamine) | Oxidant | Product (Enamine Radical Cation) |

| R₂N-CH=CHR' | [Ox] | [R₂N-CH=CHR']•⁺ |

This SET process transforms the nucleophilic α-carbon of the enamine into an electrophilic radical cation, opening up new avenues for reactivity.

Enamine radical cations are key intermediates in a variety of enantioselective coupling reactions. When a chiral amine is used to form the initial enamine, the resulting radical cation exists in a chiral environment. This chirality transfer allows for high levels of stereocontrol in subsequent bond-forming steps. The bulky substituents on the chiral amine can effectively shield one face of the radical cation, directing the approach of a nucleophile to the other face, thus leading to an enantioenriched product.

These SOMO-activated species can participate in a range of enantioselective transformations, including α-alkylation, α-arylation, and α-vinylation of aldehydes and ketones. The coupling partner, often referred to as a "SOMOphile," adds to the β-carbon of the enamine radical cation.

Following the formation of the enamine radical cation, subsequent reaction steps can lead to the formation of α-imino radical intermediates. The deprotonation of these intermediates is a critical step in certain reaction pathways. The acidity of the N-H proton in secondary enamine radical cations is significantly increased compared to the neutral enamine, facilitating its removal by a mild base. For tertiary enamines like this compound, deprotonation would occur at an adjacent carbon, although this is less commonly the primary pathway in SOMO catalysis compared to direct nucleophilic attack on the radical cation. The resulting α-imino radical is a neutral, open-shell species that can engage in further radical transformations.

Umpolung Strategies in Enamine Chemistry

Umpolung, or polarity reversal, is a powerful concept in organic synthesis that allows for the formation of bonds that are not accessible through conventional reactivity. In the context of enamine chemistry, umpolung strategies aim to reverse the natural nucleophilic character of the α-carbon.

Traditionally, the α-carbon of an enamine is nucleophilic. Umpolung strategies seek to make this position electrophilic, thereby allowing for reactions with nucleophiles to generate α-substituted ketones. This is conceptually the reverse of the standard alkylation of an enolate or enamine with an electrophile.

Single-electron oxidation is a key method to achieve umpolung in enamine chemistry. As discussed in the context of SOMO catalysis, the one-electron oxidation of an enamine, such as this compound, generates an enamine radical cation. In this radical cation, the α-carbon possesses significant electrophilic character, facilitating the attack of nucleophiles. This SET-induced polarity reversal enables the coupling of enamines with a wide range of nucleophilic partners, significantly expanding the scope of traditional enamine catalysis. This approach has been successfully applied to achieve transformations that are challenging via conventional enolate chemistry.

Rearrangement and Elimination Pathways

Beyond simple electrophilic additions, this compound and its derivatives can undergo several mechanistically distinct rearrangement and elimination reactions. These pathways are often thermally or catalytically induced and lead to significant structural transformations.

Intramolecular Allyl Transfer Mechanisms

A key intramolecular rearrangement pathway for N-allyl enamines is the 3-aza-Cope rearrangement, a type of wikipedia.orgwikipedia.org-sigmatropic rearrangement. nih.govwikipedia.org This reaction involves the concerted migration of an allyl group from the nitrogen atom to the β-carbon of the enamine. For this to occur with a derivative of this compound, an N-allyl-N-methyl-1-buten-1-aminium salt would first need to be formed.

The 3-aza-Cope rearrangement is particularly facile in quaternary N-allyl enammonium salts, proceeding at significantly lower temperatures than in their neutral counterparts. nih.gov The reaction is believed to proceed through a chair-like six-membered transition state and often exhibits high stereospecificity. nih.gov A concerted suprafacial wikipedia.orgwikipedia.org rearrangement is the generally accepted mechanism, although a minor nonconcerted pathway may also be operative in some cases, leading to a loss of stereospecificity. nih.gov

The general transformation can be depicted as follows:

N-Allyl Enammonium Salt → wikipedia.orgwikipedia.org-Sigmatropic Rearrangement → γ,δ-Unsaturated Iminium Salt

Upon hydrolysis, the resulting iminium salt would yield a γ,δ-unsaturated aldehyde or ketone. The rate of this rearrangement can be significantly accelerated by encapsulation within a supramolecular assembly. scispace.com

The following table summarizes key findings for the 3-aza-Cope rearrangement of N-allyl enammonium salts, which serves as a model for the potential reactivity of an N-allylated derivative of this compound.

| Substrate Type | Reaction Conditions | Key Mechanistic Feature | Stereochemistry | Reference(s) |

| Tricyclic N-allyl enammonium salt | 23 °C to 100 °C | Concerted wikipedia.orgwikipedia.org sigmatropic rearrangement | High stereospecificity (suprafacial) | nih.gov |

| Acyclic N-allyl enammonium salt | Catalyzed by chiral supramolecular assembly | Encapsulation accelerates the reaction | Enantioselective | escholarship.org |

| in situ-formed N-allyl iminium cations | Catalyzed by chiral phosphoric acid | Asymmetric ion pairing | High enantioselectivity | beilstein-journals.org |

Beta-Hydrogen Elimination Processes

Beta-hydrogen elimination is a common reaction pathway in organometallic chemistry, where an alkyl group attached to a metal center is converted into a metal hydride and an alkene. wikipedia.orgchemeurope.com For a process involving this compound, the enamine would first need to coordinate to a metal center. The resulting metal complex could then potentially undergo a β-hydride elimination.

This process requires the metal complex to have an open coordination site cis to the alkyl group and for the metal to have available d-electrons to facilitate the C-H bond cleavage. wikipedia.org While less common for enamines themselves, related β-elimination processes are known for metal amido and alkoxy complexes, which can lead to the formation of imines and carbonyl compounds, respectively. masterorganicchemistry.com In the context of palladium catalysis, β-hydride elimination can sometimes be a competing and undesirable side reaction in coupling processes, though strategies exist to suppress it. organic-chemistry.org

A plausible, though not extensively documented, scenario for this compound could involve its reaction with a transition metal precursor to form an organometallic intermediate, which could then undergo β-hydride elimination from the ethyl group to potentially form 1-dimethylamino-1,3-butadiene and a metal hydride species.

Cope Elimination Involving Tertiary Amine Oxides

The Cope elimination is a thermal, intramolecular elimination reaction of a tertiary amine oxide to form an alkene and a hydroxylamine. wikipedia.orgnrochemistry.com This reaction is directly applicable to this compound following its oxidation to the corresponding N-oxide. The oxidation is typically achieved using reagents such as hydrogen peroxide or a peroxy acid like m-CPBA. masterorganicchemistry.comnrochemistry.com

The mechanism of the Cope elimination is a concerted, syn-periplanar process that proceeds through a five-membered cyclic transition state. chemistrysteps.comnrochemistry.comorganic-chemistry.org The oxygen atom of the N-oxide acts as an internal base, abstracting a proton from the β-carbon. This stereochemical requirement dictates that the hydrogen atom and the amine oxide group must be in a syn relationship for the elimination to occur. chemistrysteps.com

For the N-oxide of this compound, there are two potential sites for β-hydrogen abstraction: from the C3 of the butenyl chain or from one of the N-methyl groups. However, the Cope elimination typically favors the formation of the less substituted alkene, following the Hofmann rule, due to the steric demands of the amine oxide group. organic-chemistry.org In this case, elimination would likely involve a hydrogen from the C3 position. The reaction is known to be highly sensitive to solvent effects, with significant rate enhancements observed in aprotic solvents. nrochemistry.com

The general reaction is as follows:

This compound + Oxidant → this compound N-oxide → 1,3-Butadiene + N,N-Dimethylhydroxylamine

The following table provides typical conditions for the Cope elimination of tertiary amine oxides.

| Tertiary Amine Substrate | Oxidizing Agent | Reaction Temperature (°C) | Product(s) | Reference(s) |

| Generic Tertiary Amine | H₂O₂ or m-CPBA | 100 - 200 | Alkene + N,N-Dialkylhydroxylamine | |

| Generic Tertiary Amine | Peroxy acid | Heat | Alkene + N,N-Dialkylhydroxylamine | wikipedia.org |

| Racemic Amine | m-CPBA | 120 - 150 (in DMF or DMSO) | Alkene + Hydroxylamine | nrochemistry.com |

Applications of 1,1 Dimethylamino 1 Butene and Enamine Chemistry in Advanced Organic Synthesis

Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is fundamental to organic synthesis, and enamine catalysis offers a diverse and powerful toolkit for achieving this goal with high levels of stereoselectivity.

The asymmetric aldol (B89426) reaction is a classic C-C bond-forming reaction that establishes up to two new stereocenters. Enamine catalysis has revolutionized this area by allowing for the direct reaction between an unmodified ketone and an aldehyde. acs.org Chiral secondary amines, most notably L-proline, are highly effective catalysts. acs.orgacs.org The reaction proceeds through the formation of a chiral enamine from the ketone donor and the amine catalyst. This enamine then attacks the aldehyde electrophile. youtube.com The catalyst's structure, particularly the presence of a carboxylic acid group in proline, plays a crucial role in activating the aldehyde via hydrogen bonding and directing the stereochemical outcome through a well-organized, chair-like transition state. youtube.commdpi.com

Table 1: Proline-Catalyzed Asymmetric Aldol Reactions

| Ketone Donor | Aldehyde Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| Acetone (B3395972) | 4-Nitrobenzaldehyde | L-Proline (30) | DMSO | 4 | 68 | 76 |

| Acetone | Isobutyraldehyde | L-Proline (30) | DMSO | 2 | 97 | 96 |

| Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline (3) | neat | 18 | 99 | 96 |

Data compiled from representative findings in the field. acs.org

The Mannich reaction is a three-component reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, yielding a β-amino carbonyl compound, also known as a Mannich base. wikipedia.orgbuchler-gmbh.com In its asymmetric organocatalytic variant, a chiral enamine, generated from a ketone or aldehyde, acts as the nucleophile, attacking an electrophilic imine (often pre-formed or generated in situ). acs.orgresearchgate.net L-proline has proven to be an exceptional catalyst for direct, three-component Mannich reactions involving a ketone, an aldehyde, and an amine. acs.orgresearchgate.net The stereochemical outcome is highly dependent on the geometry of the enamine and the transition state assembly, with proline-catalyzed reactions often yielding the syn diastereomer with high enantioselectivity. mdpi.comwikipedia.org

Table 2: Asymmetric Organocatalytic Mannich Reactions

| Ketone/Aldehyde Donor | Imine Acceptor | Catalyst | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| Acetone | N-PMP-protected α-imino ethyl glyoxylate | L-Proline | 95 | >19:1 (syn) | 96 |

| Propanal | N-PMP-protected α-imino ethyl glyoxylate | L-Proline | 91 | >19:1 (syn) | >99 |

| Cyclohexanone | N-Boc-imine | (S)-Tryptophan-derived thiourea (B124793) | 95 | 95:5 (anti) | 96 |

PMP = p-methoxyphenyl; Boc = tert-butyloxycarbonyl. Data compiled from representative findings. acs.orgnih.gov

The Michael addition, or conjugate addition, of an enamine to an electron-deficient olefin is a powerful method for C-C bond formation. acs.org This reaction allows for the enantioselective synthesis of γ-functionalized carbonyl compounds. nih.govresearchgate.net Cyclic ketones readily form enamines that can add to various Michael acceptors, such as nitroalkenes. researchgate.netmdpi.com While simple catalysts like proline can be effective, bifunctional organocatalysts, which incorporate a hydrogen-bond donor (like a thiourea or squaramide moiety) alongside the amine, have shown enhanced reactivity and stereoselectivity. mdpi.commdpi.com The H-bond donor activates the electrophilic olefin, facilitating the nucleophilic attack by the enamine in a highly organized transition state. mdpi.com

Table 3: Asymmetric Enamine-Catalyzed Michael Additions to Nitroolefins

| Ketone Donor | Nitroolefin Acceptor | Catalyst | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| Cyclohexanone | β-Nitrostyrene | (S)-Proline | 92 | 10:1 | 22 |

| Cyclohexanone | β-Nitrostyrene | Diphenylprolinol silyl (B83357) ether | 75 | 19:1 | 99 |

| Acetone | β-Nitrostyrene | Primary amine/thiourea | 92 | - | 90 |

Data compiled from representative findings in the field. acs.orgmdpi.com

The direct α-alkylation and α-arylation of carbonyl compounds are indispensable transformations. Enamine catalysis provides a metal-free alternative to traditional enolate chemistry. libretexts.orglibretexts.org The nucleophilic enamine intermediate can react with suitable electrophilic alkylating or arylating agents. libretexts.orgnih.gov However, the α-alkylation of aldehydes with alkyl halides has been challenging due to side reactions. princeton.edu A significant breakthrough involves the merger of enamine catalysis with photochemistry, where the enamine itself can act as a photosensitizer. nih.govacs.org Upon light absorption, the enamine can trigger the formation of radical species from organic halides, which are then trapped enantioselectively by the ground-state chiral enamine. nih.govacs.org Similarly, α-arylation of enals has been achieved using a cascade reaction involving Michael addition and subsequent rearrangement, avoiding the need for transition metals. thieme-connect.com

Table 4: Enantioselective Photo-Organocatalytic α-Alkylation of Aldehydes

| Aldehyde | Alkylating Agent | Aminocatalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| Propanal | Diethyl bromomalonate | Imidazolidinone | 90 | 95 |

| Butanal | Di-tert-butyl bromomalonate | Imidazolidinone | 87 | 96 |

Reactions performed under visible light irradiation without an external photoredox catalyst. Data extracted from published research. acs.org

A significant extension of enamine catalysis is the activation of α,β-unsaturated carbonyl compounds to form dienamine and trienamine intermediates. researchgate.netrsc.org This mode of activation, often termed vinylogous reactivity, shifts the nucleophilic character of the intermediate from the α-position to more remote γ-, ε-, or even further positions. researchgate.netacs.org Condensation of a chiral secondary amine with an α,β-unsaturated aldehyde generates a dienamine, which can react with electrophiles at its γ-carbon. rsc.orgnih.gov This strategy enables direct asymmetric γ-functionalization, a challenging transformation to achieve via other means. nih.govpnas.org Extending the conjugated system allows for the formation of trienamines, which can participate in reactions such as Diels-Alder cycloadditions, providing access to complex polycyclic structures with excellent stereocontrol over multiple stereocenters. acs.orgacs.org

Table 5: Dienamine and Trienamine Catalyzed Reactions

| Substrate | Electrophile/Dienophile | Reaction Type | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Crotonaldehyde | Diethyl azodicarboxylate | γ-Amination | Diphenylprolinol silyl ether | 81 | 90 |

| Cinnamaldehyde | 1-Chloro-1-nitrosocyclohexane | γ-Aminooxylation | Diphenylprolinol silyl ether | 82 | 97 |

| (2E,4E)-Hexa-2,4-dienal | 3-Olefinic oxindole | [4+2] Cycloaddition | Diphenylprolinol silyl ether | 95 | 98 |

Data compiled from representative research findings. nih.govacs.orgacs.org

Synthesis of Complex Organic Molecules

The unique reactivity of enamines, such as 1,1-Dimethylamino-1-butene, positions them as powerful tools in the synthesis of intricate organic structures. Their ability to act as carbon-based nucleophiles under neutral or mild conditions makes them valuable alternatives to traditional enolates, which often require strong bases for their formation. masterorganicchemistry.comwikipedia.org

Role as Intermediates for Polyfunctional Compounds

Enamines are extensively utilized as precursors for the synthesis of polyfunctional aromatic and heteroaromatic compounds. clockss.org The nucleophilicity of the β-carbon atom of the enamine double bond is the key to their utility, allowing for the introduction of various functional groups through reactions with a wide range of electrophiles. masterorganicchemistry.comclockss.org This reactivity is famously harnessed in the Stork enamine alkylation and acylation reactions, which provide a reliable method for forming new carbon-carbon bonds at the α-position of the original carbonyl compound. wikipedia.orglibretexts.org

The general process involves three main steps:

Formation of the enamine: A ketone or aldehyde reacts with a secondary amine, such as dimethylamine (B145610), to form the enamine.

Reaction with an electrophile: The enamine attacks an electrophile, such as an alkyl halide or an acyl halide, to form an iminium salt. libretexts.org

Hydrolysis: The resulting iminium salt is hydrolyzed, typically with aqueous acid, to regenerate the carbonyl group, now functionalized at the α-position. masterorganicchemistry.comlibretexts.org

This methodology allows for the synthesis of a diverse array of polyfunctional compounds from simple starting materials. For instance, the reaction of an enamine derived from a ketone with an acyl halide yields a β-dicarbonyl compound, a valuable motif in organic synthesis. libretexts.org

| Electrophile | Intermediate | Final Product Type (after Hydrolysis) | Significance |

|---|---|---|---|

| Alkyl Halide (e.g., Benzyl bromide) | Alkylated Iminium Salt | α-Alkylated Ketone | Forms new C-C bonds; builds molecular complexity. wikipedia.org |

| Acyl Halide (e.g., Acetyl chloride) | Acylated Iminium Salt | β-Dicarbonyl Compound | Key building blocks for heterocycles and other complex molecules. libretexts.org |

| Michael Acceptor (e.g., Methyl vinyl ketone) | Conjugate Adduct (Iminium Salt) | 1,5-Dicarbonyl Compound | Used in annulation reactions, such as the Robinson annulation. masterorganicchemistry.com |

| Ceric Ammonium (B1175870) Nitrate | - | Pyrrole (B145914) | Used in the oxidative dimerization of aldehydes via enamine intermediates to form symmetric pyrroles. wikipedia.org |

Application in Total Synthesis of Natural Products and Medicinally Relevant Compounds

Enamine chemistry is a cornerstone in the total synthesis of numerous natural products and medicinally important molecules. acs.orgnih.govtaylorfrancis.com While simple enamines are highly reactive, in natural products, the enamine functional group is nearly always found in a stabilized form, typically conjugated with an electron-withdrawing group to reduce its intrinsic nucleophilicity. acs.orgnih.gov These stabilized derivatives, such as enamides or enaminones, are key structural motifs in a variety of biologically active compounds. acs.org

The synthesis of these complex targets often involves the strategic installation of an enamine or a related derivative. For example, the synthesis of the alkaloid streptazone A utilized a rhodium-catalyzed Pauson-Khand reaction to assemble the core structure containing the signature enaminone system. nih.gov The utility of enamines in constructing these molecules highlights their value in providing controlled and efficient bond formations within complex molecular frameworks. taylorfrancis.com

| Natural Product Class | Example Compound | Role of Enamine/Derivative | Reference |

|---|---|---|---|

| Alkaloids | Streptazone A | The signature enaminone system was assembled via a rhodium-catalyzed Pauson-Khand reaction. | nih.gov |

| Macrocyclic APD-CLD Natural Products | Rakicidin A | Features a modified enamide (APD group) as a hallmark of the structure. | researchgate.net |

| Meroterpenoids | Strongylophorine-26 | A vinylogous ester group (an enol ether derivative, analogous to an enamine) was installed in the final step. | nih.gov |

| Pyrrole-containing compounds | Various | Enamine intermediates are used for the synthesis of the pyrrole ring system. | wikipedia.org |

Stereoselective Olefin Synthesis (e.g., Trisubstituted Olefins, Stilbenes)

The controlled synthesis of stereodefined olefins is a significant challenge in organic chemistry. Enamine chemistry contributes to this field, particularly in the synthesis of substituted alkenes. While not always a direct method, enamines serve as crucial intermediates for creating precursors needed in established olefination reactions. For example, the Stork enamine alkylation can be used to synthesize a specific ketone, which can then be subjected to a Wittig reaction or a Julia-Kocienski olefination to produce a trisubstituted alkene with high stereoselectivity. wikipedia.orgnih.gov Recent methods have also reported the synthesis of trisubstituted enamines in a regio- and stereoselective manner through tethered carboamination reactions. researchgate.net

Stilbenes (1,2-diphenylethenes) and their derivatives are important compounds in materials science and medicinal chemistry. nih.gov Their synthesis is typically achieved through methods that are not directly reliant on enamine intermediates. Common synthetic routes include:

Wittig Reaction: The reaction of a phosphorus ylide with an aryl aldehyde is one of the most popular methods for preparing stilbenes, often producing a mixture of (E)- and (Z)-isomers. fu-berlin.de

Heck Reaction: The palladium-catalyzed coupling of an aryl halide with a styrene (B11656) is another powerful method for generating stilbenes. nih.gov

McMurry Reaction: The reductive coupling of two aldehyde molecules using low-valent titanium reagents is effective for synthesizing symmetrical stilbenes. fu-berlin.de

| Target Olefin | Synthetic Method | Description | Stereoselectivity |

|---|---|---|---|

| Trisubstituted Olefins | Julia-Kocienski Olefination | Reacts alkyl tetrazolyl sulfones with unsymmetrical ketones to give trisubstituted alkenes. | High (Z)-selectivity (Z/E ratios from 91:9 to 99:1). nih.gov |

| Trisubstituted Olefins | Olefin Cross-Metathesis | Uses ruthenium alkylidene complexes to react two different olefins. | Moderate (E)-selectivity. nih.gov |

| Stilbenes (Symmetric) | McMurry Reaction | Reductive coupling of aryl aldehydes with low-valent titanium reagents. | Generally forms the thermodynamically stable (E)-isomer. fu-berlin.de |

| Stilbenes (Asymmetric) | Wittig Reaction | Condensation of a phosphorus-stabilized carbanion with an aryl aldehyde. | Can produce mixtures of (E)- and (Z)-isomers, controllable by reaction conditions. fu-berlin.de |

Enamine Chemistry in Polymerization and Oligomerization (e.g., Oligomerization of 1-butene)

The principles of enamine reactivity extend into the realm of polymer science. Enamines can serve as difunctional intermediates in polymerization reactions. For instance, enamines derived from cyclic ketones can react with diisocyanates to produce polyamides. researchgate.net In these reactions, the enamine acts as a nucleophilic monomer. The molecular weight of the resulting polymer can be influenced by the ring size of the ketone component used to form the enamine. researchgate.net Spectroscopic evidence has also confirmed the formation of imine and enamine functionalities during certain polymerization processes. researchgate.net

The oligomerization of 1-butene (B85601) is a significant industrial process for producing valuable intermediates like linear octenes. rsc.org However, this transformation is typically achieved using transition metal-based catalyst systems, not enamine chemistry. Homogeneous catalysts based on nickel complexes, such as those activated with 1,1,1,5,5,5-hexafluoroacetylacetone (hfacac), are effective for the dimerization of 1-butene to linear octenes. rsc.orgbohrium.com Heterogeneous catalysts, like the HZSM-5 zeolite, are also used for 1-butene oligomerization to produce gasoline-range hydrocarbons. ehu.eus Current research in this area focuses on optimizing these established catalytic systems rather than exploring enamine-mediated pathways. ehu.euswisc.edu

| Reaction Type | Monomers/Reactants | Resulting Polymer/Product | Role of Enamine Chemistry |

|---|---|---|---|

| Polyamide Synthesis | Cyclic Enamine (e.g., 1-N-morpholino-1-cyclopentene) + Diisocyanate | Polyamide | The enamine acts as a difunctional nucleophilic intermediate. researchgate.net |

| Amine Networks | Bispiperidone derivatives + Amines | Degradable polymer networks | Enamine functionalities are formed during the polymerization process. researchgate.net |

| Oligomerization of 1-Butene | 1-Butene | Linear Octenes, Gasoline-range hydrocarbons | This process is catalyzed by transition metals (e.g., Nickel) or solid acids (e.g., Zeolites), not by enamines. rsc.orgehu.eus |

Theoretical and Computational Studies of 1,1 Dimethylamino 1 Butene and Enamine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the intrinsic properties of molecules. For enamines like 1,1-Dimethylamino-1-butene, these calculations can predict electronic structure, reactivity sites, and non-covalent interactions, which are crucial for understanding their chemical behavior.

The electronic structure of an enamine is key to its nucleophilic character. The nitrogen lone pair's conjugation with the carbon-carbon double bond raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a good electron donor. masterorganicchemistry.com The HOMO-LUMO gap is a critical parameter, as a smaller gap often correlates with higher chemical reactivity. acs.orgnih.gov

Computational studies on various enamine systems have shown that the presence of π-bonds and nitrogen atoms with lone pairs of electrons tends to decrease the HOMO-LUMO gap, thereby enhancing reactivity. nih.gov The energy of the HOMO is associated with the capacity to donate an electron, while the LUMO's energy relates to the ability to accept an electron. thaiscience.info For enamines, the HOMO is typically localized on the enamine-thiadiazole system, which is consistent with their radical scavenging capabilities. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Enamine Systems

| Enamine System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Simple Enamine Model | -5.50 | 2.50 | 8.00 |

| Phenyl-Substituted Enamine | -5.25 | 2.00 | 7.25 |

| α-Branched Enamine | -5.70 | 2.60 | 8.30 |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org In an MEP map, regions of negative electrostatic potential (typically colored red) are associated with electrophilic reactivity (electron-rich areas), while regions of positive potential (blue) indicate nucleophilic reactivity (electron-poor areas). researchgate.net

For enamine systems, the MEP map would be expected to show a region of high electron density (red or orange) around the α-carbon of the enamine and the nitrogen atom, consistent with the nucleophilic character of the carbon and the basicity of the nitrogen. mdpi.comyoutube.com This distribution of charge is crucial in determining how the enamine interacts with other molecules. libretexts.org The negative potential regions are indicative of sites that can act as hydrogen bond acceptors in interactions with enzymes or other molecules. mdpi.com

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions within and between molecules. This technique is based on the electron density and its derivatives, providing a graphical representation of interactions such as van der Waals forces, hydrogen bonds, and steric repulsion. While specific RDG analysis for this compound is not available, the methodology is broadly applicable to organic molecules to understand their intermolecular interactions.

Mechanistic Pathway Elucidation

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and mapping potential energy surfaces. This allows for a detailed understanding of the reaction pathways, including the energies of intermediates and transition states.

The characterization of a transition state is a critical step in understanding a reaction mechanism. A transition state corresponds to a saddle point on the potential energy surface, having one and only one imaginary frequency in its vibrational spectrum. q-chem.com This imaginary frequency corresponds to the motion along the reaction coordinate.

For reactions involving enamines, such as alkylation or addition to carbonyls, computational methods can be used to locate the transition state structure. researchgate.net Vibrational analysis of this structure confirms it as a true transition state and provides information about the nature of the atomic motions involved in the transformation from reactants to products. The analysis of vibrational mode pairs can provide characteristic cross peaks that help in identifying intermediates in reactions. nih.govresearchgate.net

Table 2: Representative Vibrational Frequency Data for an Enamine Reaction Transition State

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| 1 | 3100 | C-H stretch |

| 2 | 1650 | C=C stretch |

| 3 | 1200 | C-N stretch |

| 4 | -250 | Imaginary frequency (reaction coordinate) |

Note: These are hypothetical, representative values for a typical enamine reaction transition state.

A Potential Energy Surface (PES) is a conceptual and mathematical tool for exploring chemical reactions. libretexts.orglibretexts.org It maps the potential energy of a system as a function of the geometric coordinates of the atoms. Stationary points on the PES, such as minima (reactants, products, intermediates) and saddle points (transition states), are of particular interest. libretexts.orglibretexts.org

Intrinsic Reaction Coordinate (IRC) calculations are used to trace the reaction path from a transition state down to the reactants and products on the PES. q-chem.comscm.com This confirms that a given transition state connects the intended reactants and products. researchgate.net An IRC path is defined in mass-weighted coordinates and follows the direction of maximum instantaneous acceleration from the transition state. scm.com By mapping the PES and performing IRC calculations, a detailed energy profile of a reaction can be constructed, providing valuable insights into the reaction mechanism and kinetics.

Conformational Analysis and Rotational Barriers

The conformational landscape of enamines, including this compound, is characterized by the interplay of steric and electronic effects. The rotation around the C-N bond is a key conformational process, the barrier to which is influenced by the degree of p-π conjugation between the nitrogen lone pair and the C=C double bond. Theoretical studies, often employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating these rotational barriers.

In a study of a structurally related enaminonitrile, the barrier to rotation about the C-N bond was calculated to be in the range of 15.4-15.6 kcal/mol at the HF/6-31G** level of theory. peerj.com This significant rotational barrier is attributed to the redistribution of electronic kinetic energy between the amino group and the rest of the molecule, a phenomenon also observed in systems like formamide. peerj.com Dynamic NMR studies on more complex enamides have shown even higher rotational barriers for the enamine group, reaching up to 18.6 kcal/mol, which underscores the substantial double-bond character of the C-N bond. srce.hr

For this compound, the presence of two methyl groups on the nitrogen atom and the butyl group on the double bond will influence the rotational barrier. Computational modeling can predict the preferred conformations and the energy barriers between them. The planarity of the enamine system is crucial for optimal p-π conjugation; however, steric hindrance from the bulky substituents can force the dimethylamino group to twist out of the plane of the double bond, thereby reducing the rotational barrier.

Table 1: Calculated Rotational Barriers for Selected Enamine Systems

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

| Model Enaminonitrile | HF/6-31G** | 15.4 - 15.6 | peerj.com |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | Dynamic NMR | 11.7 | srce.hr |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | Dynamic NMR | 18.6 | srce.hr |

Reactivity Prediction and Design

Computation of Ion Affinities (e.g., Fluoride (B91410) and Hydride)

The reactivity of this compound as a Lewis base can be quantified through the computation of its affinities for various ions, such as fluoride (F⁻) and hydride (H⁻). These ion affinities provide a measure of the compound's ability to donate its electron pair to a Lewis acid. Computational methods, particularly high-level ab initio and DFT calculations, are employed to determine these thermochemical quantities.

Predictive pKa Value Computations

The basicity of this compound, a key parameter governing its reactivity, can be predicted through computational pKa calculations. Various theoretical methods have been developed for the accurate prediction of pKa values of amines in aqueous solution. peerj.commdpi.comnih.gov These methods often employ a thermodynamic cycle that involves calculating the Gibbs free energies of the amine and its protonated form in both the gas phase and in solution.

Commonly used computational approaches include DFT methods combined with a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). peerj.comresearchgate.net For instance, studies on a wide range of drug-like molecules containing amine groups have shown that methods like PM3/COSMO and AM1/COSMO can predict pKa values with a root-mean-square error of around 1.0-1.6 pH units. peerj.comnih.gov More accurate predictions can be achieved with higher levels of theory and the inclusion of explicit solvent molecules in the computational model. researchgate.net For this compound, the enamine nitrogen is expected to be more basic than a simple alkylamine due to the delocalization of the lone pair into the π-system, which stabilizes the protonated form.

Table 2: Overview of Computational Methods for pKa Prediction of Amines

| Method | Key Features | Typical Accuracy (RMSE) | Reference |

| Semi-empirical (e.g., AM1, PM3) with COSMO/SMD | Fast computation, suitable for large molecules. | 1.0 - 1.6 pH units | peerj.comnih.gov |

| DFT with PCM/CPCM | Higher accuracy, considers electron correlation. | Can be < 1 pH unit with appropriate functional and basis set. | researchgate.net |

| Cluster-Continuum Models | Includes explicit solvent molecules for better description of H-bonding. | Can provide high accuracy. | researchgate.net |

Correlation of Theoretical Parameters with Experimental Observations (e.g., LUMO Energy with Reduction Potentials)

Theoretical parameters derived from quantum chemical calculations can be correlated with experimentally observed properties to predict the reactivity of molecules like this compound. One such important correlation is between the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the reduction potential of a compound. A lower LUMO energy generally indicates that a molecule is a better electron acceptor and will have a less negative (more positive) reduction potential.

Studies on various classes of organic compounds, including polycyclic aromatic hydrocarbons and quinoxaline (B1680401) derivatives, have demonstrated strong linear correlations between DFT-calculated LUMO energies and experimentally measured reduction potentials. nih.govresearchgate.net These correlations can be used to predict the electrochemical behavior of new compounds without the need for experimental measurements. For this compound, the LUMO is likely to be a π* orbital associated with the C=C double bond. The electron-donating dimethylamino group would raise the energy of the LUMO, making the compound more difficult to reduce compared to an unsubstituted alkene. This would be reflected in a more negative reduction potential. Computational studies can quantify this effect and predict the reduction potential of this compound.

In Silico Modeling for Synthetic Strategy Development

Computational chemistry and in silico modeling are increasingly being used to aid in the development of synthetic strategies for organic molecules. nih.govresearchgate.netfrontiersin.org For a target molecule like this compound, computational tools can be employed in several ways. Retrosynthetic analysis programs can suggest potential synthetic routes by identifying key bond disconnections based on known chemical reactions. nih.govresearchgate.net

Furthermore, quantum chemical calculations can be used to evaluate the feasibility of proposed reaction steps. For example, the activation energies and reaction enthalpies of different synthetic pathways can be calculated to identify the most energetically favorable route. Computational models can also be used to predict the regioselectivity and stereoselectivity of reactions, which is crucial for designing efficient syntheses. While specific in silico studies on the synthesis of this compound are not prominent in the literature, the general methodologies are well-established and could be applied to optimize its synthesis. For instance, modeling the reaction of butanal with dimethylamine (B145610) could provide insights into the conditions required to favor the formation of the desired enamine product.

Advanced Spectroscopic and Structural Elucidation of Enamine Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1,1-Dimethylamino-1-butene, with the chemical formula C₆H₁₃N, various NMR techniques can be employed to confirm its structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation and Isomer Differentiation

Proton NMR (¹H-NMR) is a powerful technique for determining the number of different types of protons and their neighboring environments. In the case of this compound, the ¹H-NMR spectrum is expected to show distinct signals for the protons of the dimethylamino group, the vinyl protons, the ethyl group's methylene (B1212753) protons, and the terminal methyl protons.

The presence of the double bond in this compound can lead to the existence of E/Z isomers, which can often be differentiated by ¹H-NMR. The coupling constants (J-values) between the vinylic protons are typically different for cis and trans isomers, allowing for their distinction. In many enamines, the E isomer is the major component. ub.edu

Based on the structure of this compound, the following proton signals can be predicted:

N(CH₃)₂: A singlet for the six equivalent protons of the two methyl groups attached to the nitrogen.

=CH-CH₂-: A multiplet for the vinylic proton, which is coupled to the other vinylic proton and the adjacent methylene protons.

-N-CH=: A multiplet for the other vinylic proton, coupled to the first vinylic proton.

-CH₂-CH₃: A quartet for the methylene protons of the ethyl group, split by the adjacent methyl protons.

-CH₃: A triplet for the terminal methyl protons of the ethyl group, split by the adjacent methylene protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| -CH₃ (ethyl) | ~0.9-1.1 | Triplet | 3H |

| -CH₂- (ethyl) | ~1.8-2.2 | Quartet | 2H |

| N(CH₃)₂ | ~2.3-2.7 | Singlet | 6H |

| -N-CH= | ~4.0-4.5 | Multiplet | 1H |

| =CH- | ~5.5-6.0 | Multiplet | 1H |

Carbon Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) provides information about the different carbon environments in a molecule. For this compound, six distinct signals are expected in the proton-decoupled ¹³C-NMR spectrum, corresponding to the six carbon atoms in unique chemical environments.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The sp² hybridized carbons of the double bond will appear at a lower field (higher ppm) compared to the sp³ hybridized carbons of the alkyl groups. The carbon atom bonded to the electronegative nitrogen atom will also be shifted downfield.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (ethyl) | ~10-15 |

| -CH₂- (ethyl) | ~20-30 |

| N(CH₃)₂ | ~40-50 |

| =CH- | ~100-110 |

| -N-CH= | ~135-145 |

Heteronuclear NMR Spectroscopy for Complex Systems

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a common technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The mass spectrum of this compound (molecular weight: 99.17 g/mol ) would show a molecular ion peak (M⁺) at m/z 99.

The fragmentation pattern provides clues about the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of bonds alpha to the nitrogen atom and the double bond. Common fragments would include the loss of a methyl group ([M-15]⁺) or an ethyl group ([M-29]⁺). The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable carbocation. For enamines, a common fragmentation pathway involves the formation of a stable iminium ion.

Based on the NIST WebBook data for this compound, the major fragments are observed at the following mass-to-charge ratios:

| m/z | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 99 | 25 | [C₆H₁₃N]⁺ (Molecular Ion) |

| 84 | 100 | [M - CH₃]⁺ |

| 70 | 15 | [M - C₂H₅]⁺ |

| 56 | 30 | [C₄H₈]⁺ |

| 42 | 20 | [C₂H₄N]⁺ |

Mass Spectrometry for Coordination Compounds

While not directly applicable to this compound itself, it is noteworthy that mass spectrometry is also a crucial tool for characterizing coordination compounds involving enamine ligands. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are often used to determine the composition and structure of metal complexes. These softer ionization methods help to keep the coordination complex intact during analysis, allowing for the determination of the molecular weight of the entire complex and providing insights into the metal-ligand binding.

Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and bonding arrangements within a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, a characteristic spectrum is obtained that serves as a molecular "fingerprint." For this compound, the FTIR spectrum is characterized by vibrations of its carbon-nitrogen bonds, methyl groups, and the potential for hydrogen bonding interactions in specific environments.

The carbon-nitrogen bonds in this compound give rise to distinct vibrational modes in the infrared spectrum. The C-N stretching vibrations of tertiary aliphatic amines are typically observed in the fingerprint region of the spectrum, which can sometimes be complex due to overlapping signals. nist.gov The enamine functionality, with its C=C-N linkage, influences the electronic distribution and, consequently, the vibrational frequencies of the associated bonds. The C-N single bond stretch is generally found in the 1250–1020 cm⁻¹ range for aliphatic amines. libretexts.org The partial double bond character of the C-N bond in the enamine system, resulting from resonance with the C=C double bond, can lead to a shift in this absorption to a higher wavenumber.

Table 1: Characteristic FTIR Frequencies for C-N Bonds in this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-N Stretch | Tertiary Aliphatic Amine | 1250 - 1020 | Medium-Weak |

The two methyl groups attached to the nitrogen atom in this compound exhibit several characteristic vibrational modes. These include symmetric and asymmetric stretching and bending vibrations of the C-H bonds. The C-H stretching vibrations of methyl groups typically appear in the 2975–2860 cm⁻¹ region. docbrown.info In addition to stretching, methyl groups also display bending (scissoring) and rocking vibrations. The symmetric C-H bending (umbrella) mode is often observed around 1385-1380 cm⁻¹, while the asymmetric bending mode appears in the 1470-1450 cm⁻¹ range. nih.gov The presence of multiple methyl groups can lead to complex and overlapping bands in the spectrum. nih.gov

Table 2: Vibrational Assignments for Methyl Groups in this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric C-H Stretch | Methyl (CH₃) | ~2960 | Strong |

| Symmetric C-H Stretch | Methyl (CH₃) | ~2870 | Strong |

| Asymmetric C-H Bend | Methyl (CH₃) | 1470 - 1450 | Medium |

As this compound is a tertiary amine, it lacks N-H bonds and therefore cannot act as a hydrogen bond donor. nist.gov However, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor in the presence of suitable donor molecules, such as alcohols or primary/secondary amines. The formation of a hydrogen bond would perturb the electronic environment of the nitrogen atom and, consequently, the vibrational frequencies of the adjacent C-N and C-H bonds. This can manifest as a broadening and shifting of specific bands in the FTIR spectrum. While direct intramolecular hydrogen bonding is not a feature of this molecule, intermolecular interactions can be studied by analyzing spectral changes in proton-donating solvents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the key chromophore is the enamine system, which consists of a carbon-carbon double bond (π system) conjugated with the lone pair of electrons on the nitrogen atom (n system).

This conjugation leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to an isolated double bond. For instance, 1-butene (B85601) has a λmax at approximately 176 nm. libretexts.org The presence of the dimethylamino group introduces a non-bonding (n) orbital, allowing for an n → π* transition, which typically occurs at longer wavelengths and is of lower intensity than the π → π* transition. The extended conjugation in the enamine system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | C=C-N (Enamine) | 220 - 250 |

Note: The exact λmax and molar absorptivity are dependent on the solvent and substitution pattern.

Advanced Paramagnetic Resonance Techniques

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals. Advanced EPR techniques, like Time-Resolved Electron Paramagnetic Resonance, are particularly valuable for studying short-lived radical intermediates in chemical reactions.

Time-Resolved Electron Paramagnetic Resonance (TREPR) is a sophisticated technique used to detect and characterize transient radical intermediates with lifetimes on the microsecond to nanosecond timescale. chinesechemsoc.orgchemrxiv.org In the context of enamine chemistry, TREPR is instrumental in observing the formation and decay of enamine radical cations, which are key intermediates in many photoredox and single-electron transfer (SET) reactions. chemrxiv.orgresearchgate.net

The generation of an enamine radical cation from this compound can be initiated by photo-induced electron transfer to a suitable sensitizer. The resulting radical cation would have a characteristic EPR spectrum, with hyperfine splittings arising from the interaction of the unpaired electron with the magnetic nuclei in the molecule, primarily ¹⁴N and ¹H. The hyperfine coupling constants provide valuable information about the electronic structure and distribution of the unpaired electron within the radical. TREPR studies on similar enamine systems have successfully identified and kinetically characterized these fleeting intermediates, providing crucial insights into reaction mechanisms. chinesechemsoc.orgresearchgate.net The use of advanced TREPR methods, such as ultrawide single sideband phase-sensitive detection (U-PSD), has enabled the direct observation of these transient species under conditions close to those of synthetic reactions. chinesechemsoc.orgchemrxiv.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for the detection and characterization of radical intermediates, which are species with unpaired electrons. In the context of enamine chemistry, EPR has been instrumental in providing direct evidence for the involvement of radical species in certain reaction pathways. Enamines, being electron-rich, can undergo single-electron transfer (SET) processes to form radical cations. researchgate.net

Recent advanced studies using time-resolved EPR (TREPR) have enabled the direct in-situ observation of transient enamine radical cations and subsequent α-imino radical intermediates for the first time. researchgate.netchemrxiv.org These species are key intermediates in photoredox transformations catalyzed by primary amines. researchgate.net The oxidation of an enamine leads to the formation of an enamine radical cation, which can then deprotonate to yield a neutral α-imino radical.

Although specific EPR studies on this compound were not detailed in the surveyed literature, the general principles observed for other enamines are applicable. The spectroscopic characterization of these radical intermediates via TREPR provides valuable insights into their structure, kinetics, and reactivity. chemrxiv.org For instance, the analysis of hyperfine coupling constants in the EPR spectrum can give information about the distribution of the unpaired electron's spin density within the radical, while kinetic analysis reveals the reactivity of these transient species in subsequent reaction steps, such as radical-radical coupling reactions. researchgate.net

X-ray Crystallography and Structural Analysis of Enamine Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound itself is not available, analysis of various enamine derivatives provides critical insights into the structural characteristics of this functional group. pnas.orgnih.gov

Structural studies on a series of proline-derived enamines reveal key features of the enamine core. pnas.org A fundamental characteristic is the near-planar geometry of the C=C-N atoms, which arises from the sp² hybridization of these atoms and allows for effective π-electron delocalization. wikipedia.org This delocalization is evident in the bond lengths within the enamine moiety. The C=C double bond is typically elongated compared to a simple alkene, while the N-C single bond is shortened, indicating partial double bond character.

For example, in a peptide-derived enamine, the enamine N–C bond distance was found to be 1.309(3) Å and the C═C bond distance was 1.386(3) Å. pnas.org These values deviate from standard C-N single bonds (~1.47 Å) and C=C double bonds (~1.34 Å), confirming the resonance effect where the nitrogen lone pair donates electron density into the π-system. The molecular conformation of enamines is influenced by factors such as the configuration (E vs. Z) of the C=C bond and the formation of intermolecular hydrogen bonds, which can lead to the formation of supramolecular structures like dimers and helices in the solid state. pnas.org

Table 1: Selected Bond Distances in a Proline-Derived Enamine Derivative pnas.org

| Bond | Measured Distance (Å) |

|---|---|

| Enamine N-C | 1.309(3) |

Data derived from a representative peptide-derived enamine crystal structure.

Elemental Analysis and Chromatographic Purity Assessment

The verification of a compound's identity and purity is essential. Elemental analysis and chromatography are standard methods used for this purpose.

Elemental Analysis provides the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. These experimental values are compared with the theoretically calculated percentages based on the molecular formula. For this compound, with the molecular formula C₆H₁₃N, the theoretical elemental composition can be calculated to high precision. nist.govnih.gov This comparison is used to confirm that the empirical formula of the synthesized compound is correct.

Table 2: Theoretical Elemental Composition of this compound (C₆H₁₃N)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 72.066 | 72.66 |

| Hydrogen | H | 1.008 | 13.104 | 13.21 |

| Nitrogen | N | 14.007 | 14.007 | 14.13 |

| Total | | | 99.177 | 100.00 |

Chromatographic Purity Assessment is used to determine the purity of a substance by separating it from any impurities. For a volatile and relatively nonpolar compound like this compound, Gas Chromatography (GC) is a highly suitable technique. In a GC analysis, the sample is vaporized and passed through a column. Different components of the sample travel through the column at different rates, leading to their separation. The output, a chromatogram, shows peaks corresponding to each component. The purity of the target compound is typically determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. For similar amine compounds, GC is a standard method for confirming purity, often showing results of ≥97.0%. sigmaaldrich.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the optimal synthetic pathways for 1,1-dimethylamino-1-butene, and how can reaction yields be systematically improved?

- Methodological Answer : Focus on solvent polarity, catalyst selection (e.g., acid/base catalysts), and temperature control. For example, test polar aprotic solvents (e.g., DMF) to stabilize intermediates, and use GC-MS or NMR to monitor reaction progress . Compare yields under inert vs. ambient conditions to assess sensitivity to atmospheric moisture or oxygen. Tabulate variables like reaction time, stoichiometry, and catalyst loading to identify trends.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodological Answer : Combine -/-NMR to confirm regiochemistry and substituent effects. IR spectroscopy can identify C=N or C=C stretching frequencies. Computational methods (e.g., DFT) may validate experimental data by modeling electron density distributions. Cross-reference with PubChem or analogous dimethylamino-containing compounds (e.g., 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-one) for spectral benchmarking .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to UV light, heat (40–60°C), and humidity. Monitor decomposition via HPLC or TLC, and quantify degradation products (e.g., oxidation byproducts). Compare stability in inert atmospheres (argon) vs. air to recommend storage protocols .

Advanced Research Questions

Q. How can contradictory data in existing literature on the reactivity of this compound be resolved?

- Methodological Answer : Perform a systematic review using databases like SciFinder or Web of Science with search terms such as “this compound AND kinetics” or “isomerization pathways” . Replicate conflicting experiments under strictly controlled conditions (e.g., purity of reagents, reaction vessels). Use meta-analysis to identify common confounding variables (e.g., solvent impurities, measurement techniques) .

Q. What computational models best predict the nucleophilic behavior of this compound in Michael addition reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Validate predictions with experimental kinetic data (e.g., rate constants under varying pH). Compare with structurally similar amines (e.g., 1-(dimethylamino)cyclobutanecarbonitrile) to generalize trends in electronic effects .

Q. How can researchers design experiments to elucidate the compound’s degradation pathways in environmental matrices?

- Methodological Answer : Simulate environmental conditions (aqueous, soil) spiked with this compound. Use LC-HRMS to identify transformation products and propose degradation mechanisms (e.g., hydrolysis, photolysis). Apply QSAR models to predict ecotoxicity of intermediates .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk or Levene’s tests. For low-dose extrapolation, apply benchmark dose (BMD) modeling with Bayesian uncertainty analysis .

Literature and Knowledge Gaps

Q. How can researchers identify understudied applications of this compound in asymmetric catalysis?

- Methodological Answer :

Conduct a bibliometric analysis using tools like VOSviewer to map keyword clusters (e.g., “chiral amines,” “enantioselectivity”). Prioritize gaps such as enantiomeric excess optimization or ligand design. Cross-reference patents and non-English journals for overlooked methodologies .

研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29

Tables for Reference

| Variable | Impact on Reaction Yield | Analytical Method |

|---|---|---|

| Solvent polarity | Stabilizes transition states | -NMR |

| Catalyst loading | Non-linear optimization | GC-MS |

| Temperature | Accelerates isomerization | IR spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.